Butyl[(3,4,5-trifluorophenyl)methyl]amine
Description
Butyl[(3,4,5-trifluorophenyl)methyl]amine is a fluorinated benzylamine derivative with the molecular formula C₁₂H₁₅F₃N and a molecular weight of 230.25 g/mol. Its structure comprises a butyl chain attached to a methylamine group, which is further substituted with a 3,4,5-trifluorophenyl ring. Such compounds are often explored in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to modulate lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[(3,4,5-trifluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-15-7-8-5-9(12)11(14)10(13)6-8/h5-6,15H,2-4,7H2,1H3 |
InChI Key |
LBWWUOAHIDMQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of butylamine with a trifluorophenylmethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl[(3,4,5-trifluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluorophenyl ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated trifluorophenyl derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the butylamine moiety can modulate its overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between Butyl[(3,4,5-trifluorophenyl)methyl]amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties/Applications |
|---|---|---|---|---|
| This compound (Target) | C₁₂H₁₅F₃N | 230.25 | 3,4,5-Trifluorophenyl, butyl chain | High lipophilicity; potential CNS drug candidate |
| butyl({[2-(trifluoromethyl)phenyl]methyl})amine | C₁₂H₁₆F₃N | 231.26 | 2-Trifluoromethylphenyl isomer | Reduced steric hindrance; higher solubility |
| Methyl[(3,4,5-trifluorophenyl)methyl]amine | C₉H₉F₃N | 180.17 | Methyl chain instead of butyl | Lower lipophilicity; faster metabolic clearance |
| (5-bromofuran-2-yl)methylamine | C₁₃H₁₁BrF₃NO | 334.13 | Bromofuran heterocycle, 3-CF₃ substitution | Halogenated moiety for cross-coupling reactions |
| 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine | C₁₅H₁₃F₃N₂ | 278.27 | Pyridine core, 4-CF₃ substitution | Enhanced basicity; catalytic ligand potential |
Detailed Analysis
(a) Positional Isomerism: 3,4,5-Trifluorophenyl vs. 2-Trifluoromethylphenyl
The target compound’s 3,4,5-trifluorophenyl group creates a sterically crowded and electron-deficient aromatic system, which may hinder nucleophilic substitution reactions compared to the 2-trifluoromethylphenyl isomer in butyl({[2-(trifluoromethyl)phenyl]methyl})amine . The latter’s linear substitution pattern likely improves solubility in polar solvents (e.g., acetonitrile or DMF) due to reduced π-π stacking interactions.
(b) Alkyl Chain Length: Butyl vs. Methyl
Replacing the butyl group in the target compound with a methyl chain (as in Methyl[(3,4,5-trifluorophenyl)methyl]amine) reduces molecular weight by ~50 g/mol and decreases logP (lipophilicity) by ~1.5 units . This shorter chain may enhance renal clearance but reduce membrane permeability, limiting blood-brain barrier penetration in therapeutic applications.
(c) Heterocyclic vs. Aromatic Substitution
The bromofuran-containing analog ((5-bromofuran-2-yl)methylamine) introduces a reactive bromine atom, enabling Suzuki-Miyaura cross-coupling reactions—a feature absent in the fully fluorinated target compound . However, the furan ring’s lower thermal stability may limit high-temperature applications.
(d) Core Structure: Benzylamine vs. Pyridine
The pyridine-based analog (3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine) exhibits stronger basicity (pKa ~5.5–6.0) compared to the benzylamine core (pKa ~9–10) due to nitrogen’s electron-withdrawing effect in the aromatic ring . This makes pyridine derivatives more suitable as ligands in transition-metal catalysis.
Biological Activity
Butyl[(3,4,5-trifluorophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a butyl group attached to a nitrogen atom, which connects to a 3,4,5-trifluorophenylmethyl group. The molecular formula is with a molecular weight of approximately 217.23 g/mol. The presence of three fluorine atoms on the phenyl ring enhances the compound's chemical properties, particularly its lipophilicity and metabolic stability, which are crucial for pharmacological applications.
Binding Affinity : The trifluorophenyl group significantly enhances the binding affinity of this compound to various biological targets such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects across different biological systems.
Metabolic Stability : Compounds with trifluoromethyl groups often exhibit increased metabolic stability. This property allows for prolonged action within biological systems, making them suitable candidates for drug development.
Biological Activities
Research indicates that this compound may exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar in structure may possess antitumor properties. For instance, related compounds have shown significant cytotoxic effects against cancer cell lines .
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activities, indicating potential applications in treating infections .
- Neuroprotective Properties : There is emerging evidence that certain structural analogs can influence neurogenesis and may offer protective effects against neurodegenerative diseases .
Antitumor Activity Evaluation
A study evaluated the antitumor activity of various benzyl-substituted compounds similar to this compound. The results indicated that certain analogs exhibited mean GI50 values ranging from 7.24 µM to 14.12 µM, demonstrating potent antitumor effects compared to the standard control (5-FU) which had a GI50 of 22.60 µM .
Interaction with Biological Targets
Research focusing on the interactions of this compound with specific enzymes has shown promising results:
- Tyrosinase Inhibition : Studies on related compounds indicated their ability to inhibit tyrosinase activity in B16F10 cells significantly. This suggests potential applications in treating hyperpigmentation disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Butyl group + Trifluorophenyl | Potential antitumor and antimicrobial |
| Benzyl-substituted quinazolinones | Benzyl group | Antitumor activity (GI50 = 7.24 - 14.12 µM) |
| N-alkyl-carbazole derivatives | Carbazole scaffold | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
